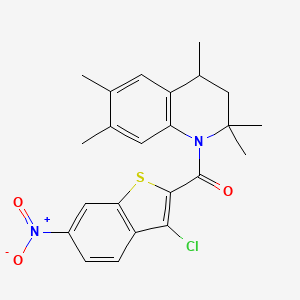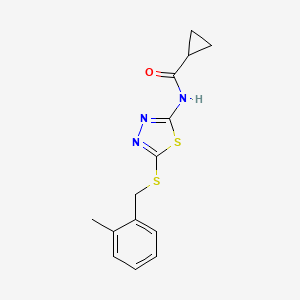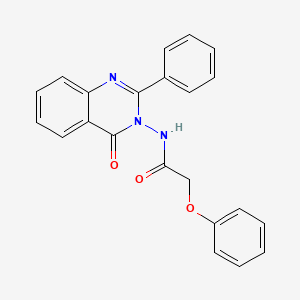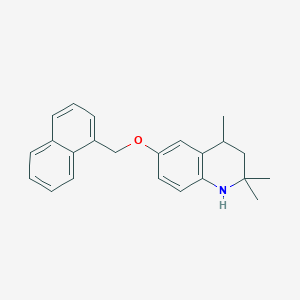
(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that features a benzothiophene ring substituted with chloro and nitro groups, and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Core: Starting with a thiophene derivative, chlorination and nitration reactions are performed to introduce the chloro and nitro groups at the desired positions.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized separately, often through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Coupling Reaction: The benzothiophene and quinoline derivatives are then coupled through a carbonylation reaction, forming the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering the functional groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of (3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)methanone depends on its application:
Pharmacological Effects: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Material Properties: In materials science, its electronic properties are crucial, influencing its behavior in devices like LEDs.
Comparison with Similar Compounds
Similar Compounds
(3-chloro-6-nitro-1-benzothiophen-2-yl)(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)methanone: can be compared with other benzothiophene and quinoline derivatives.
Benzothiophene Derivatives: Compounds like 3-chloro-6-nitrobenzothiophene.
Quinoline Derivatives: Compounds like 2,2,4,6,7-pentamethyl-3,4-dihydroquinoline.
Uniqueness
Structural Complexity: The combination of benzothiophene and quinoline moieties in a single molecule is unique.
Functional Group Diversity:
Properties
Molecular Formula |
C23H23ClN2O3S |
|---|---|
Molecular Weight |
443.0 g/mol |
IUPAC Name |
(3-chloro-6-nitro-1-benzothiophen-2-yl)-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1-yl)methanone |
InChI |
InChI=1S/C23H23ClN2O3S/c1-12-8-17-14(3)11-23(4,5)25(18(17)9-13(12)2)22(27)21-20(24)16-7-6-15(26(28)29)10-19(16)30-21/h6-10,14H,11H2,1-5H3 |
InChI Key |
QFMCXYDQNICCQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)C)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B11186996.png)
![N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11187002.png)
![N-(4-Methylphenyl)-2-[(4-methylphenyl)hydrazido]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11187003.png)
![Ethyl 2-(2-(4-fluorophenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11187004.png)


![2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol](/img/structure/B11187018.png)

![1-(4-ethylphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11187029.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-chlorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11187034.png)
![3-[(4-fluorophenyl)carbonyl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11187040.png)
![N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(3-chloro-4-methylphenyl)amine](/img/structure/B11187047.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B11187060.png)

